molecular formula C11H16ClN B6191601 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride CAS No. 2648938-97-8

1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Cat. No. B6191601
CAS RN: 2648938-97-8
M. Wt: 197.7
InChI Key:
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Description

1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride, also known as 6-methyl-2,3-dihydro-1H-inden-4-ylmethanamine hydrochloride, is a compound that has recently been studied for its potential applications in scientific research. It is a derivative of the indenyl group, a type of hydrocarbon, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1-(1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride has a variety of potential scientific research applications. It has been studied for its potential use in the development of new drugs and therapeutic agents, as well as its potential applications in the field of biochemistry. Additionally, it has been studied for its potential use as a model compound in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 1-(1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride is not yet fully understood. However, it is believed to interact with receptors in the body, which leads to the biochemical and physiological effects observed.
Biochemical and Physiological Effects
1-(this compound-dihydro-1H-inden-4-yl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-angiogenic, and anti-tumorigenic effects. Additionally, it has been found to have an effect on the immune system, as well as the cardiovascular and neurological systems.

Advantages and Limitations for Lab Experiments

1-(1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a relatively low molecular weight, which makes it suitable for a variety of applications. However, it is not as stable as some other compounds, which can limit its use in some experiments.

Future Directions

1-(1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride has potential for a variety of future applications. For example, it could be used in the development of new drugs and therapeutic agents, as well as in the study of drug metabolism and pharmacokinetics. Additionally, further research could be conducted to further understand its biochemical and physiological effects, as well as its potential applications in the field of biochemistry. Finally, further research could be conducted to understand the mechanism of action and to develop more stable forms of the compound.

Synthesis Methods

1-(1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride-dihydro-1H-inden-4-yl)methanamine hydrochloride can be synthesized in a three-step process. First, the indenyl group is reacted with methylamine hydrochloride in an aqueous solution. This reaction produces the intermediate this compound-dihydro-1H-inden-4-ylmethylamine hydrochloride. Second, the intermediate is treated with aqueous hydrochloric acid, which then yields the desired 1-(this compound-dihydro-1H-inden-4-yl)methanamine hydrochloride. Finally, the product is filtered and then dried to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride involves the reaction of 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid with thionyl chloride to form 6-methyl-2,3-dihydro-1H-indene-4-carbonyl chloride. This intermediate is then reacted with methylamine to form 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "1. 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is reacted with thionyl chloride to form 6-methyl-2,3-dihydro-1H-indene-4-carbonyl chloride.", "2. 6-methyl-2,3-dihydro-1H-indene-4-carbonyl chloride is reacted with methylamine to form 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine.", "3. 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine is reacted with hydrochloric acid to form 1-(6-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride." ] }

CAS RN

2648938-97-8

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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